1-bromo-4-[4-(4-iodophenyl)phenyl]benzene
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Overview
Description
4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C18H12BrI. It is a derivative of terphenyl, where bromine and iodine atoms are substituted at the para positions of the outer benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’‘-iodo-1,1’:4’,1’‘-terphenyl typically involves the halogenation of terphenyl derivatives. One common method is the bromination and iodination of 1,1’:4’,1’'-terphenyl. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for 4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium bromide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the terphenyl structure .
Scientific Research Applications
4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or material science .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’4’,1’'-terphenyl: Similar structure but lacks the iodine atom.
4-Iodo-1,1’4’,1’'-terphenyl: Similar structure but lacks the bromine atom.
4-Bromo-4’‘-iodo-1,1’3’,1’'-terphenyl: A positional isomer with different substitution pattern.
Uniqueness
4-Bromo-4’‘-iodo-1,1’:4’,1’'-terphenyl is unique due to the presence of both bromine and iodine atoms, which can provide distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile applications in synthesis and material science .
Properties
IUPAC Name |
1-bromo-4-[4-(4-iodophenyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrI/c19-17-9-5-15(6-10-17)13-1-3-14(4-2-13)16-7-11-18(20)12-8-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGBINGPKBEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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